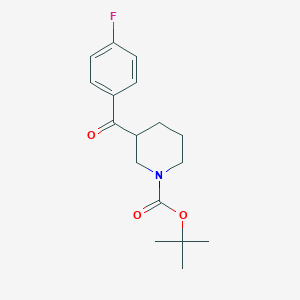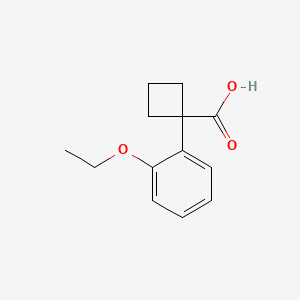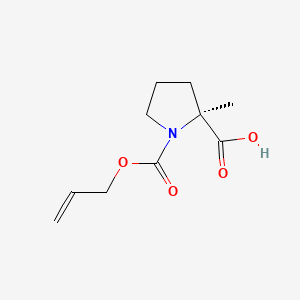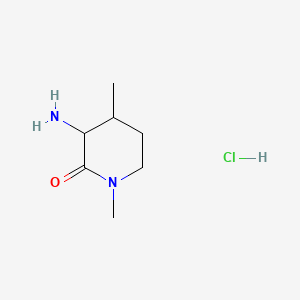![molecular formula C15H23NO3 B13500979 [(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)
[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structure, which includes a benzyl group and a hydroxy-methylhexyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-hydroxy-5-methylhexan-3-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Benzyl chloroformate+N-(1-hydroxy-5-methylhexan-3-yl)amine→Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate+HCl
Industrial Production Methods
In an industrial setting, the production of benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyl N-(1-oxo-5-methylhexan-3-yl)carbamate.
Reduction: Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as an enzyme inhibitor due to its carbamate structure.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This mechanism is similar to that of other carbamate-based inhibitors, which target serine hydrolases and other enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Lacks the hydroxy-methylhexyl group.
N-(1-hydroxy-5-methylhexan-3-yl)carbamate: Lacks the benzyl group.
Ethyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate: Has an ethyl group instead of a benzyl group.
Uniqueness
Benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate is unique due to the presence of both a benzyl group and a hydroxy-methylhexyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C15H23NO3 |
|---|---|
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
benzyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate |
InChI |
InChI=1S/C15H23NO3/c1-12(2)10-14(8-9-17)16-15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,17H,8-11H2,1-2H3,(H,16,18) |
Clé InChI |
LKCRSHGMAUTMAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CCO)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13500901.png)
![6-[3-(difluoromethyl)-4-fluorophenyl]-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13500924.png)



![N-[3-(aminomethyl)cyclobutyl]propane-1-sulfonamide hydrochloride](/img/structure/B13500943.png)



![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
amine](/img/structure/B13500983.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
